molecular formula C17H21NO5 B2833627 8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 941943-83-5

8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2833627
CAS RN: 941943-83-5
M. Wt: 319.357
InChI Key: MYHRVRDUTQQARE-UHFFFAOYSA-N
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Description

The molecule “8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound . It consists of 22 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, and 4 Oxygen atoms, making a total of 45 atoms . The molecule contains a total of 46 bonds, including 24 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), 1 ketone (aromatic), 1 secondary amine (aromatic), and 1 ether .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a variety of bond types, including non-H bonds, multiple bonds, rotatable bonds, double bonds, and aromatic bonds . It also contains a variety of functional groups, including a secondary amide (aliphatic), a ketone (aromatic), a secondary amine (aromatic), and an ether . The molecule also contains two six-membered rings and one ten-membered ring .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Characterization : Chromene derivatives, including 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its polymorphs, have been studied for their crystalline structures, showcasing variations in conformation and the relationship between molecular structure and physical properties (Reis et al., 2013).
  • Synthetic Approaches : Research on 4-oxo-4H-chromene-3-carboxylic acid, a key intermediate in synthesizing biologically active compounds, highlights rapid synthetic methods optimizing the production of chromene derivatives, which can be relevant for synthesizing the compound (Zhu et al., 2014).

Biological Activity

  • Pharmacological Applications : Although the search did not return specific results on the biological activities of 8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide, studies on similar compounds have demonstrated potential antitumor, antimicrobial, and receptor agonist activities. For example, derivatives of 4H-chromene have shown potent antiproliferative activities against tumor cell lines and insights into anti-angiogenesis activity (Yin et al., 2013).

Advanced Materials

  • Polymer Synthesis : The incorporation of chromene derivatives into polymers, like aromatic polyamides with photosensitive coumarin pendent groups, illustrates the potential for creating materials with unique properties such as enhanced solubility and thermal stability (Nechifor, 2009).

Molecular Probes

  • Detection of Hydroxyl Radicals : Studies on coumarin-based fluorescent hydroxyl radical indicators, like N-(3-(3-aminopropylamino)propyl)-2-oxo-2H-chromene-3-carboxamide, highlight the application of chromene derivatives in detecting reactive oxygen species, which could be relevant for the compound (Singh et al., 2008).

properties

IUPAC Name

8-ethoxy-N-(3-ethoxypropyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-3-21-10-6-9-18-16(19)13-11-12-7-5-8-14(22-4-2)15(12)23-17(13)20/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHRVRDUTQQARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC2=C(C(=CC=C2)OCC)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-N-(3-ethoxypropyl)-2-oxo-2H-chromene-3-carboxamide

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